6-Amino-1-propyluracil vs. 6-Aminouracil: ¹H NMR Spectroscopic Differentiation
In ¹H NMR spectroscopic analysis, the NH₂ protons of 6-amino-1-propyluracil exhibit a distinct downfield shift compared to those of unsubstituted 6-aminouracil. In contrast, the NH₂ protons of 6-amino-3-propyluracil show no such shift, confirming that the N1-propyl substitution specifically alters the electronic environment at the 6-amino group [1]. This provides a clear spectroscopic marker for identity verification and purity assessment.
| Evidence Dimension | ¹H NMR chemical shift of NH₂ protons |
|---|---|
| Target Compound Data | Downfield shift relative to 6-aminouracil (exact ppm not specified) |
| Comparator Or Baseline | 6-Aminouracil (no shift) and 6-amino-3-propyluracil (no shift) |
| Quantified Difference | Qualitative shift observed; 6-amino-3-propyluracil shows no influence |
| Conditions | ¹H NMR spectroscopy [34] |
Why This Matters
This spectroscopic signature enables unequivocal identification and differentiation from positional isomers and unsubstituted analogs, critical for quality control in procurement.
- [1] Scite.ai. A New Versatile Synthesis of Xanthines with Variable Substituents in the 1-, 3-, 7- and 8-Positions. Reference [34]. View Source
